1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea
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Overview
Description
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and a morpholinopropyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea typically involves the reaction of 2-fluoroaniline with 3-(morpholin-4-yl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The fluorophenyl and morpholinopropyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(3-morpholinopropyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)-3-(3-morpholinopropyl)urea: Similar structure with a bromine atom instead of fluorine.
1-(2-Methylphenyl)-3-(3-morpholinopropyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with target molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20FN3O2 |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C14H20FN3O2/c15-12-4-1-2-5-13(12)17-14(19)16-6-3-7-18-8-10-20-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,19) |
InChI Key |
HSDNWVVJOBHPKV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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